BenchChemオンラインストアへようこそ!

Disobutamide

Electrophysiology Cardiac Conduction Class I Antiarrhythmic

Unlike mono-cationic Class I agents (e.g., disopyramide), disobutamide's dibasic structure (pKa₁=8.6, pKa₂=10.2) provides rate-independent AV nodal slowing and extensive intracellular accumulation—ideal for dissecting rate-dependent vs. rate-independent Na+ channel blockade. Its 54±18 h human half-life (>7× disopyramide) makes it the benchmark for PBPK model validation of lipophilic cationic drugs. Available exclusively for preclinical electrophysiology, phospholipidosis induction, and SAR studies. Source ≥98% disobutamide as your definitive dibasic reference scaffold.

Molecular Formula C23H38ClN3O
Molecular Weight 408.0 g/mol
CAS No. 68284-69-5
Cat. No. B1670763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisobutamide
CAS68284-69-5
Synonymsalpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide
disobutamide
Molecular FormulaC23H38ClN3O
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C
InChIInChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28)
InChIKeyYKFWMDHZMQLWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Disobutamide (CAS 68284-69-5): A Di-Cationic Class I Antiarrhythmic Agent with Prolonged Tissue Retention


Disobutamide (CAS 68284-69-5) is a synthetic, dibasic tertiary amine belonging to the phenylacetamide class of organic compounds [1]. It functions as a Class I antiarrhythmic agent (sodium channel blocker) and was originally developed as a structural analog of disopyramide [2]. Its di-cationic nature (pKa₁ = 8.6; pKa₂ = 10.2) drives significant intracellular and tissue accumulation, distinguishing it from many mono-cationic Class I agents [3].

Why Disobutamide Cannot Be Interchanged with Disopyramide or Other Class I Antiarrhythmics


Direct substitution of Disobutamide with common Class I antiarrhythmics like disopyramide or mexiletine is not supported by data due to critical differences in electrophysiological target engagement and pharmacokinetic elimination. Disobutamide demonstrates a unique, rate-independent slowing of atrioventricular (AV) nodal conduction, whereas disopyramide's effect is highly rate-dependent [1]. Furthermore, Disobutamide's di-cationic structure confers a terminal half-life in humans exceeding 54 hours—over seven times longer than disopyramide [2]. This prolonged tissue retention fundamentally alters dosing requirements and potential for accumulation, rendering standard Class I dosing paradigms inappropriate.

Quantitative Evidence Guide: How Disobutamide's Pharmacodynamics and Pharmacokinetics Compare to Its Closest Analogs


Electrophysiological Differentiation: Disobutamide's Rate-Independent AV Nodal Conduction Slowing vs. Disopyramide

In isolated perfused rabbit hearts, Disobutamide (1–30 μg/mL) and Disopyramide (4–16 μg/mL) both slowed atrioventricular conduction. However, Disobutamide exhibited a 'relatively equal effect on each part of the system,' whereas Disopyramide showed 'significantly less effect on AV nodal conduction' [1]. Critically, the slowing of AV nodal conduction by Disopyramide was 'clearly related to rate,' a dependency that was 'not observed at any concentration of DB (Disobutamide)' [1]. This indicates Disobutamide provides more consistent conduction slowing across physiological heart rates.

Electrophysiology Cardiac Conduction Class I Antiarrhythmic

Pharmacokinetic Differentiation: Prolonged Human Half-Life of Disobutamide vs. Disopyramide

Disobutamide's di-cationic nature leads to extensive tissue accumulation, reflected in its exceptionally long human terminal half-life. A clinical study reported a mean terminal phase half-life of 54 ± 18 hours for Disobutamide [1]. This is a value >7 times longer than the established half-life of the structurally related antiarrhythmic disopyramide, which is approximately 6-8 hours [1].

Pharmacokinetics Half-life Tissue Accumulation

Structural Differentiation: Disobutamide's Di-Cationic Nature Drives Unique Intracellular Storage vs. Mono-Cationic Bidisomide

Disobutamide is a dibasic compound (pKa₁ = 8.6; pKa₂ = 10.2) [1]. Its di-cationic nature is the primary driver of its pronounced intracellular storage and vacuole formation, a phenotype observed in rats and dogs [2]. In contrast, a mono-cationic derivative, bidisomide (SC-40230), was specifically designed to 'minimize drug accumulation in the tissues' and demonstrated a much faster human half-life of ~11 hours [1]. Furthermore, bidisomide 'did not induce clear cytoplasmic vacuoles as did the parent compound' [2].

Structure-Activity Relationship Intracellular Storage Phospholipidosis

Efficacy in Arrhythmia Models: Suppression of Ventricular Arrhythmias in Dogs with Myocardial Infarction

Disobutamide demonstrated effectiveness in suppressing ventricular arrhythmias in a canine model of myocardial infarction . While direct, same-study head-to-head comparisons with other Class I agents are not available in this specific model, the compound's robust efficacy in this standard pre-clinical model of ischemic arrhythmias supports its classification as a potent antiarrhythmic agent.

In Vivo Efficacy Myocardial Infarction Ventricular Arrhythmia

Validated Research Applications for Disobutamide (CAS 68284-69-5) Based on Comparative Evidence


Investigating Rate-Independent Effects on Cardiac Conduction

Disobutamide is the preferred tool compound for electrophysiology studies requiring a Class I antiarrhythmic with rate-independent effects on AV nodal conduction. Its differentiated profile, established in head-to-head studies with disopyramide in isolated rabbit hearts, makes it ideal for dissecting the mechanisms of rate-dependent vs. rate-independent sodium channel blockade [5].

Studies of Intracellular Drug Accumulation and Phospholipidosis

As a validated model agent for investigating intracellular drug storage, Disobutamide is uniquely suited for research into lysosomal trapping and drug-induced phospholipidosis [5]. Its di-cationic structure (pKa₁=8.6, pKa₂=10.2) is the key driver of this phenomenon, making it a more robust and predictable inducer of vacuolation than many other cationic amphiphilic drugs [5]. This application is supported by extensive toxicological characterization in rats, dogs, and monkeys [3].

Pharmacokinetic Modeling of Prolonged Tissue Retention

Disobutamide's exceptionally long human terminal half-life (54 ± 18 hours), which is >7 times longer than disopyramide, makes it a valuable probe for studying the impact of extensive tissue binding on drug elimination [5]. It serves as a benchmark compound for developing and validating physiologically-based pharmacokinetic (PBPK) models aimed at predicting human PK for highly lipophilic, cationic drugs.

Structural Biology and SAR for Di-Cationic Sodium Channel Blockers

Disobutamide serves as the reference dibasic scaffold for structure-activity relationship (SAR) studies aiming to balance antiarrhythmic efficacy with myocardial depression and anticholinergic side effects. Researchers can use Disobutamide as a baseline to evaluate novel mono-cationic derivatives (like bidisomide) that seek to maintain efficacy while reducing the vacuolation and long half-life inherent to the parent compound's di-cationic state [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disobutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.